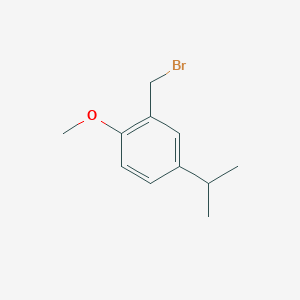

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene” is a chemical compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . It is used for research purposes and is not intended for human or veterinary use .

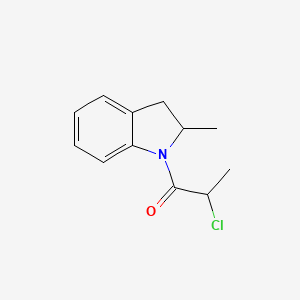

Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene” can be represented by the SMILES notation:CC(C)C1=C(C=CC(=C1)CBr)OC . This indicates that the compound contains a benzene ring with a bromomethyl, methoxy, and isopropyl group attached to it .

Applications De Recherche Scientifique

Total Synthesis of Biologically Active Compounds

Researchers have been interested in the total synthesis of biologically active, naturally occurring compounds using "2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene" as a starting material or intermediate. For example, a study by Akbaba et al. (2010) demonstrates the synthesis of a complex natural product starting from a related compound, showcasing the utility of bromomethylated aromatics in constructing biologically relevant molecules (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Advanced Polymer Materials

"Bromomethyl" compounds serve as crucial intermediates in the synthesis of advanced polymer materials. Cianga, Hepuzer, and Yagcı (2002) utilized a dibromobenzene derivative in the creation of poly(p-phenylene) graft copolymers with unique properties, indicating the potential of such compounds in developing new materials with specific mechanical and thermal properties (Cianga, Hepuzer, & Yagcı, 2002).

Synthesis of Tetrahydrofuran Derivatives

Tetrahydrofuran derivatives are important in various chemical syntheses. Esteves et al. (2007) explored the selective radical cyclisation of propargyl bromoethers, including compounds structurally related to "2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene," to produce tetrahydrofuran derivatives in high yields. This research highlights the role of bromomethylated compounds in synthesizing cyclic ethers, which are valuable in medicinal chemistry and natural product synthesis (Esteves, Ferreira, & Medeiros, 2007).

Molecular Electronics

In the field of molecular electronics, "bromomethyl" derivatives are used as building blocks for creating molecular wires and other electronic components. Stuhr-Hansen et al. (2005) demonstrated the use of bromophenyl derivatives, similar in functionality to "2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene," for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, illustrating the compound's relevance in developing electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-(bromomethyl)-1-methoxy-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDZACQBEVRYAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842931.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2842933.png)

![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)